4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C14H10ClN5S |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-5-3-10(4-6-12)8-17-20-13(18-19-14(20)21)11-2-1-7-16-9-11/h1-9H,(H,19,21)/b17-8+ |
InChI Key |
WVWYXGLLUKSNKM-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde (4-chlorobenzaldehyde) and an amine group on the triazole ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be investigated for its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its interactions with biological targets can be studied to develop new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorobenzylidene group and the 3-pyridinyl group can confer distinct properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
